N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff base hydrazones are formed by the condensation of hydrazides with aldehydes or ketones, and they play a significant role in inorganic chemistry, bioinorganic chemistry, and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between the appropriate hydrazide and aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with molecular targets and pathways. It can inhibit enzymes by forming stable complexes with metal ions, thereby affecting the enzyme’s activity . The compound may also interact with cellular pathways involved in inflammation and oxidative stress, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
These compounds share similar structural features and chemical properties but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C27H23FN4O8 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C27H23FN4O8/c1-36-23-20(11-19-12-22(31-40-19)15-6-8-17(28)9-7-15)21(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)16-4-3-5-18(10-16)32(34)35/h3-10,13,19H,11-12,14H2,1-2H3,(H,30,33)/b29-13+ |
InChI Key |
FSCWODLSLHSGLQ-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC)OCO2 |
Origin of Product |
United States |
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